2-methyl-N-(3-methylphenyl)pentanamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.3 g/mol |
IUPAC Name |
2-methyl-N-(3-methylphenyl)pentanamide |
InChI |
InChI=1S/C13H19NO/c1-4-6-11(3)13(15)14-12-8-5-7-10(2)9-12/h5,7-9,11H,4,6H2,1-3H3,(H,14,15) |
InChI Key |
WGNPFXRWGRFWQG-UHFFFAOYSA-N |
SMILES |
CCCC(C)C(=O)NC1=CC=CC(=C1)C |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC=CC(=C1)C |
Origin of Product |
United States |
Chemical Transformations and Reactivity of 2 Methyl N 3 Methylphenyl Pentanamide
Hydrolysis of the Amide Bond in Pentanamide (B147674) Structures
The amide bond, while resonance-stabilized and generally less reactive than other carboxylic acid derivatives like esters or acid chlorides, can be cleaved through hydrolysis under forceful conditions. fiveable.meyoutube.com This reaction breaks the C-N bond, yielding a carboxylic acid and an amine. The hydrolysis of 2-methyl-N-(3-methylphenyl)pentanamide would, therefore, produce 2-methylpentanoic acid and 3-methylaniline. The reaction can be catalyzed by either acid or base, typically requiring heat. youtube.com
Acid-Catalyzed Hydrolysis In the presence of a strong acid (e.g., H₃O⁺) and heat, the carbonyl oxygen of the amide is first protonated. youtube.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. fiveable.meyoutube.com A subsequent series of proton transfers facilitates the departure of the amine as a protonated species (an ammonium (B1175870) ion), which is a good leaving group. khanacademy.org The final products are the carboxylic acid and the corresponding ammonium salt. youtube.com
Base-Promoted Hydrolysis Base-promoted hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon. chemistrysteps.com This forms a tetrahedral intermediate. The departure of the amide anion (R₂N⁻) is generally unfavorable as it is a very strong base and thus a poor leaving group. chemistrysteps.com However, the reaction can be driven to completion by using a high concentration of base and heat. youtube.comchemistrysteps.com The initially formed carboxylic acid is immediately deprotonated by the strongly basic amine anion (or another hydroxide ion) in an irreversible acid-base reaction, forming a carboxylate salt and the neutral amine. youtube.com An acidic workup step is required to protonate the carboxylate and obtain the free carboxylic acid. youtube.com Studies on various N-aryl amides show that the hydrolysis rate is influenced by temperature and the concentration of the base. arkat-usa.org
Comparison of Amide Hydrolysis Conditions
| Catalyst Type | General Conditions | Mechanism Highlights | Initial Products |
|---|---|---|---|
| Acid-Catalyzed | Strong acid (e.g., HCl, H₂SO₄), water, heat | Protonation of carbonyl oxygen activates the carbonyl carbon for water attack. fiveable.meyoutube.com | Carboxylic acid and ammonium salt |
| Base-Promoted | Strong base (e.g., NaOH, KOH), water, heat | Nucleophilic attack by OH⁻ on the carbonyl carbon; driven by irreversible deprotonation of the resulting acid. youtube.comchemistrysteps.com | Carboxylate salt and amine |
Reduction Reactions of Amide and Aromatic Moieties
The amide and aromatic components of this compound can undergo reduction under different sets of conditions.
Reduction of the Amide Group Amides are resistant to reduction and require powerful reducing agents. masterorganicchemistry.commasterorganicchemistry.com The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orgwikipedia.org Unlike the reduction of ketones or esters which yields alcohols, the reduction of an amide with LiAlH₄ converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), yielding an amine. masterorganicchemistry.comucalgary.ca For this compound, this reaction would produce the secondary amine, 2-methyl-N-(3-methylphenyl)pentan-1-amine. The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize reactive intermediates. ucalgary.ca Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not reactive enough to reduce amides. masterorganicchemistry.comucalgary.ca
Catalytic hydrogenation can also be employed to reduce amides. This method is considered a greener alternative, utilizing molecular hydrogen (H₂) in the presence of a metal catalyst. elsevierpure.com Ruthenium and iron-based catalysts have been developed for the hydrogenation of amides to their corresponding amines and/or alcohols, although the selectivity can depend heavily on the catalyst system and reaction conditions. scispace.comacs.org Some catalytic systems can selectively cleave the C-N bond to produce an alcohol and an amine. elsevierpure.comscispace.com
Reduction of the Aromatic Ring The reduction of the phenyl ring (hydrogenation) is a more challenging transformation that requires more forcing conditions than the reduction of the amide carbonyl. Catalytic hydrogenation at high pressures and temperatures with catalysts like rhodium or ruthenium on a carbon support can reduce the aromatic ring to a cyclohexyl ring. This process would occur independently of the amide reduction.
Summary of Reduction Reactions
| Functional Group | Reagent/Method | Product | Notes |
|---|---|---|---|
| Amide (C=O) | Lithium Aluminum Hydride (LiAlH₄), then H₂O | Amine (CH₂-N) | Powerful, non-catalytic method. masterorganicchemistry.comwikipedia.org |
| Amide (C=O) | Catalytic Hydrogenation (e.g., Ru, Fe catalysts, H₂) | Amine or Alcohol + Amine | Selectivity depends on the catalyst and conditions. elsevierpure.comscispace.com |
| Aromatic Ring | Catalytic Hydrogenation (e.g., Rh/C, Ru/C, H₂) | Cyclohexyl Ring | Requires high pressure and/or temperature. |
Electrophilic and Nucleophilic Substitution Reactions on the Phenyl Ring and Pentanamide Backbone
Electrophilic Aromatic Substitution (EAS) The N-acyl group of the amide is an activating group and an ortho, para-director for electrophilic aromatic substitution on the phenyl ring. ucalgary.ca The nitrogen's lone pair of electrons can be delocalized into the aromatic ring through resonance, increasing the ring's nucleophilicity and directing incoming electrophiles to the positions ortho and para to the amide substituent. However, the amide is a less powerful activator than a simple amino (-NH₂) or alkylamino (-NHR) group. ucalgary.ca This is because the nitrogen lone pair also participates in resonance with the adjacent carbonyl group, which diminishes its ability to donate electron density to the ring. ucalgary.ca
This moderated reactivity is often advantageous in synthesis, preventing issues like polysubstitution that are common with highly activated rings like aniline (B41778). ucalgary.ca For this compound, the directing effects of the two substituents on the ring (the amide group and the methyl group) must be considered. Both are ortho, para-directors. The amide group at position 1 will direct incoming electrophiles to positions 2, 4, and 6. The methyl group at position 3 will direct to positions 2, 4, and 6. The positions most strongly activated will be position 2 (ortho to the amide, ortho to the methyl), position 4 (para to the amide, ortho to the methyl), and position 6 (ortho to the amide, meta to the methyl). Steric hindrance from the bulky pentanamide group might disfavor substitution at position 2.
Nucleophilic Substitution Nucleophilic substitution reactions can be considered at two main sites: the carbonyl carbon and the aromatic ring.
On the Pentanamide Backbone: The carbonyl carbon is electrophilic and is the site of nucleophilic attack in reactions like hydrolysis (as discussed in section 3.1). This falls under the general category of nucleophilic acyl substitution.
On the Phenyl Ring: Nucleophilic aromatic substitution (NAS) on the phenyl ring of this compound is highly unlikely. masterorganicchemistry.com This type of reaction generally requires an electron-poor aromatic ring, typically achieved by the presence of one or more strong electron-withdrawing groups (like -NO₂), and a good leaving group on the ring. masterorganicchemistry.com The ring in this molecule is substituted with electron-donating or weakly deactivating groups, making it nucleophilic and unreactive toward nucleophiles.
Stability and Degradation Pathways of this compound
Thermal Stability Amides are generally considered to be thermally stable compounds. researchgate.net The specific decomposition temperature depends on the molecular structure, but many amides are stable up to temperatures of 160 °C or higher. researchgate.net For instance, some aromatic amides have been shown to be stable up to 300 °C. researchgate.net The resonance stabilization of the amide bond contributes to this robustness. Thermal degradation, when it occurs at very high temperatures, can lead to the cleavage of bonds, potentially breaking the molecule into smaller fragments like carbon monoxide and an amine, or hydrogen cyanide and water, as seen in the decomposition of formamide. wikipedia.org
Chemical Degradation Beyond the controlled hydrolysis discussed previously, amides can degrade under other chemical conditions.
Oxidative Degradation: While amides themselves are not highly susceptible to oxidation, the other parts of the molecule can be. The tertiary C-H bond at the 2-position of the pentanoyl group could be a site for radical-initiated oxidation. The methyl group on the phenyl ring could also be oxidized under strong conditions. In specific contexts, such as in the presence of certain reagents or biological systems, oxidative degradation pathways can become significant. bohrium.comnih.gov For example, a base-mediated oxidative pathway has been reported for secondary amides derived from p-aminophenol, leading to the formation of a primary amide. nih.gov
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation in organic molecules. For amides and amines, photodegradation can be initiated by the absorption of light, leading to the formation of reactive species like radicals. The presence of other substances in a solution, such as nitrates or humic substances, can promote indirect photodegradation by generating hydroxyl radicals that then attack the molecule. nih.gov The complex structure of this compound, with its multiple functional groups, suggests it could be susceptible to photocatalytic degradation. mdpi.com
Degradation Pathways
| Pathway | Conditions | General Outcome |
|---|---|---|
| Thermal Degradation | High temperatures (e.g., >160-300 °C) researchgate.net | Cleavage of amide and other bonds, fragmentation. |
| Hydrolytic Degradation | Strong acid or base with heat youtube.com | Cleavage of the amide bond to form a carboxylic acid and an amine. |
| Oxidative Degradation | Oxidizing agents, molecular oxygen, base mediation in some cases bohrium.comnih.gov | Modification of the alkyl chain or aromatic ring; potential cleavage. |
| Photodegradation | UV or visible light, sometimes with photosensitizers nih.gov | Radical-initiated cleavage and rearrangement. |
Investigation of Biological Activities and Molecular Mechanisms of 2 Methyl N 3 Methylphenyl Pentanamide Derivatives
In Vitro Biological Activity Profiling of Pentanamide (B147674) Analogues
The biological profile of pentanamide derivatives has been characterized through a variety of in vitro assays, revealing a broad spectrum of activities. These studies are crucial for identifying lead compounds and understanding their potential therapeutic applications.
The ability of pentanamide derivatives and related structures to inhibit specific enzymes is a key area of investigation for treating a range of diseases.
BACE1 Inhibition: Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary drug target in Alzheimer's disease research. nih.gov While specific data on 2-methyl-N-(3-methylphenyl)pentanamide is not available, studies on BACE1 inhibitors have shown that some can paradoxically increase BACE1 protein levels in neurons by extending the enzyme's half-life. nih.gov For instance, the potent inhibitor AZD3293 was found to suppress Aβ production while simultaneously elevating BACE1 protein levels in both rat primary cortical neurons and wild-type human neurons. nih.gov In contrast, other classes of molecules, such as glycosaminoglycans like heparin and chondroitin (B13769445) sulfate (B86663), have been identified as potent BACE1 inhibitors, possibly through a mechanism involving structural destabilization of the enzyme. nih.gov
Quorum Sensing (QS) Inhibition: Quorum sensing is a bacterial cell-to-cell communication system that regulates virulence and biofilm formation, making it an attractive target for antimicrobial strategies. nih.govmdpi.com Interfering with QS can be achieved by inhibiting the synthesis of signaling molecules, degrading existing signals, or blocking their receptor proteins. nih.gov Various chemical structures have been identified as QS inhibitors. For example, halogenated furanones competitively bind to LuxR-type receptors. nih.gov Similarly, chalcone-based l-homoserine (B39754) lactones have been synthesized and found to inhibit the LasR-dependent QS system in Pseudomonas aeruginosa. mdpi.com Enzymes that degrade signaling molecules, such as acylases that hydrolyze the amide linkage of N-acyl-homoserine lactones (AHLs), also represent a strategy for disrupting QS. researchgate.net
The interaction between a ligand and its biological target is fundamental to its mechanism of action. These interactions are governed by principles of molecular recognition, including induced fit models where the protein's binding site flexibly adapts to the ligand. nih.gov The stability of a ligand-protein complex is heavily influenced by noncovalent interactions such as hydrogen bonds and hydrophobic forces. nih.govresearchgate.net
A notable example involves pentamidine (B1679287) and its derivatives, which have been studied for their ability to block the interaction between the S100A1 protein and the V domain of the Receptor for Advanced Glycation Endproducts (RAGE). nycu.edu.twmdpi.com The S100A1-RAGE signaling pathway is implicated in cell proliferation and tumor formation. nycu.edu.tw Using 1H-15N HSQC NMR titration, researchers confirmed that pentamidine analogues interact with S100A1. nycu.edu.twmdpi.com Computational modeling further suggested that a derivative, WLC-4059, binds to a site that overlaps with the RAGE-V domain's binding site on S100A1, effectively blocking the protein-protein interaction. nycu.edu.twmdpi.com This specific receptor-ligand interaction forms the basis for the compound's anti-cancer activity. nycu.edu.tw
Pentanamide derivatives and related amide compounds can exert their biological effects by modulating key cellular pathways, such as those controlling apoptosis and inflammation.
Apoptosis Induction: Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. Several amide-containing compounds have been shown to induce apoptosis in cancer cell lines. For instance, novel pentafluorobenzenesulfonamide (B3043191) derivatives were found to trigger intrinsic apoptosis in cancer cells by inducing the cleavage of caspases-9 and -7, as well as PARP. nih.gov A diarylpentanoid curcumin (B1669340) analogue, MS13, induced apoptosis in non-small cell lung cancer (NSCLC) cells, evidenced by a significant increase in caspase-3 activity and a decrease in the anti-apoptotic protein Bcl-2. nih.gov This activity was linked to the modulation of genes associated with the PI3K-AKT, MAPK, and cell cycle-apoptosis signaling pathways. nih.gov Furthermore, carfilzomib, a tetrapeptide epoxyketone, functions by inhibiting the proteasome, which leads to a buildup of proteins that can trigger cell cycle arrest and apoptosis. wikipedia.org
Anti-Inflammatory Responses: The anti-inflammatory properties of various amide derivatives have been evaluated. A series of adamantane (B196018) derivatives with amide linkers were assessed for their ability to inhibit phlogistic-induced mouse paw edema. nih.gov Some of these compounds demonstrated activity comparable to the non-steroidal anti-inflammatory drug (NSAID) diclofenac. nih.gov Similarly, amide derivatives of [6-(5-methyl-3-phenyl-pyrazole-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid showed potent in vivo analgesic and anti-inflammatory effects. nih.gov Interestingly, the most active of these compounds did not appear to exert their effects through the inhibition of cyclooxygenase (COX) enzymes, suggesting that other anti-inflammatory mechanisms are involved. nih.gov
Antioxidants protect biological systems from oxidative damage and are a focus of research for preventing degenerative diseases. nih.govresearchgate.net The antioxidant capacity of various amide derivatives has been explored using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis-(3-ethylbenzthiazoline-6-sulphonate) (ABTS) radical scavenging assays. nih.govmdpi.comnih.gov
Studies on different classes of amide-containing compounds have revealed key structure-activity relationships:
Acetamide (B32628) Derivatives: New acetamide derivatives have been synthesized and tested for their ability to scavenge ABTS radicals and reduce reactive oxygen species (ROS) and nitric oxide (NO) production in macrophages. nih.gov The results suggest that the aromatic function attached to the alkyl chain is important for activity. nih.gov
Cinnamic Acid Derivatives: Esters and amides derived from cinnamic acids (e.g., ferulic acid, sinapic acid) have been synthesized and evaluated. mdpi.commdpi.com Phenolic derivatives act as chain-breaking antioxidants by donating a hydrogen atom. mdpi.com The antioxidant activity is influenced by the substitution pattern on the aromatic ring, with a higher degree of methoxylation leading to superior radical scavenging properties, as seen in sinapic acid derivatives. mdpi.com
Peptides: A walnut-derived pentapeptide containing an amide backbone (Pro-Pro-Lys-Asn-Trp) exhibited significant antioxidant activity, with its tryptophan residue identified as the key component responsible for scavenging free radicals. nih.gov
The table below summarizes the antioxidant activity of selected amide derivatives.
| Compound Class | Assay | Key Findings | Reference(s) |
| Acetamide Derivatives | ABTS, ROS/NO Production | Scavenged ABTS radical; inhibited ROS and NO production in macrophages. | nih.gov |
| Cinnamic Acid Derivatives | DPPH, Lipid Peroxidation | Activity depends on phenolic -OH and methoxy (B1213986) substitutions; sinapic acid derivatives showed high activity. | mdpi.commdpi.com |
| Walnut Pentapeptide | ABTS | Tryptophan residue was the primary site of oxidation, indicating its crucial role in antioxidant activity. | nih.gov |
The in vitro screening of pentanamide analogues and related structures has identified promising candidates with cytotoxic activity against cancer cells and inhibitory effects against various microbes.
Anticancer Activity: The anticancer potential of amide derivatives has been demonstrated across multiple studies. Pentamidine derivatives exhibit anti-proliferative effects by blocking the S100A1-RAGE V domain interaction, which is involved in tumor growth. mdpi.com Other N-alkylated compounds, such as N-alkyl-nitroimidazoles, have shown selective cytotoxicity towards breast (MDA-MB231) and lung (A549) cancer cell lines. openmedicinalchemistryjournal.com A series of quinoxaline (B1680401) derivatives also displayed potent antiproliferative activity against human colon (HCT-116) and breast (MCF-7) cancer cell lines, with IC₅₀ values in the low micromolar range. nih.gov Similarly, chalcone-naphthoquinone hybrids have shown cytotoxicity against MCF-7 and HT-29 colorectal carcinoma cells. mdpi.com
The following table presents a selection of amide derivatives and their reported anticancer activities.
| Derivative Class | Cell Line(s) | Activity (IC₅₀) | Reference(s) |
| Quinoxaline Derivatives | HCT-116, MCF-7 | 1.9–7.52 µg/mL | nih.gov |
| Pentafluorobenzenesulfonamides | A549, HepG2, HuCCA-1, MOLT-3 | Cytotoxicity in the micromolar range | nih.gov |
| N-Alkyl-Nitroimidazoles | MDA-MB231, A549 | LC₅₀ as low as 16.7 µM | openmedicinalchemistryjournal.com |
| Chalcone-Naphthoquinones | MCF-7, HT-29 | 6.0–110.5 µM | mdpi.com |
| Benzoxazine/Aminomethyl (Eugenol-derived) | Fibrosarcoma (in vivo) | Reduced tumor incidence and weight | nih.gov |
Antimicrobial Activity: Amide derivatives have shown considerable antimicrobial properties. Amides of the polyether antibiotic salinomycin (B1681400) were active against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with a phenyl amide derivative being the most potent. nih.gov Amide derivatives containing a cyclopropane (B1198618) moiety displayed activity against S. aureus, Escherichia coli, and promising antifungal activity against Candida albicans. mdpi.com Furthermore, oligoamidine derivatives have demonstrated a dual mechanism of action, targeting both bacterial membranes and DNA, resulting in potent activity against a wide spectrum of multidrug-resistant bacteria. nih.gov Other studies have shown that adamantane derivatives can possess antibacterial effects, particularly against Gram-positive bacteria like S. epidermidis. mdpi.com
The table below summarizes the antimicrobial activity of selected amide derivatives.
| Derivative Class | Target Organism(s) | Activity (MIC) | Reference(s) |
| Salinomycin Amides | Gram-positive bacteria, MRSA, MSSA | As low as 2 µg/mL | nih.gov |
| Cyclopropane Amides | S. aureus, E. coli, C. albicans | MIC₈₀ of 16 µg/mL against C. albicans for some compounds | mdpi.com |
| Adamantane Derivatives | Gram-positive bacteria (S. epidermidis) | As low as 62.5 µg/mL | mdpi.com |
| Oligoamidines | Gram-positive and Gram-negative bacteria | ≤4 µg/mL | nih.gov |
Mechanistic Elucidation of Biological Effects
Understanding the molecular mechanisms behind the observed biological activities is essential for rational drug design. For pentanamide derivatives and their analogues, several mechanisms have been elucidated.
The anticancer effects are often tied to specific molecular interactions. The activity of pentamidine derivative WLC-4059 is attributed to its ability to act as a competitive inhibitor, physically blocking the interaction between S100A1 and the RAGE V domain, thereby disrupting a signaling cascade that promotes tumor growth. nycu.edu.twmdpi.com In other cases, the mechanism involves the induction of apoptosis. Pentafluorobenzenesulfonamide derivatives trigger the caspase-dependent intrinsic apoptosis pathway, leading to programmed cell death. nih.gov For diarylpentanoid MS13, the anticancer effect stems from the modulation of multiple signaling pathways, including PI3K-AKT and MAPK, which are crucial for cell survival and proliferation. nih.gov
The antimicrobial activity of certain derivatives also has a defined basis. Quorum sensing inhibitors function by interfering with bacterial communication, for example, by acting as competitive antagonists at signal receptor sites or by promoting the enzymatic degradation of the signaling molecules themselves. nih.govresearchgate.net Some amidine derivatives exhibit a dual mechanism, disrupting the bacterial membrane while also targeting intracellular DNA. nih.gov
The antioxidant mechanism for phenolic amide derivatives generally involves hydrogen atom transfer from the phenolic hydroxyl group to scavenge free radicals. mdpi.com The stability of the resulting phenoxyl radical, often enhanced by electron-donating groups on the aromatic ring, is key to its efficacy. mdpi.com
Finally, enzyme inhibition mechanisms can vary. While many inhibitors bind to the active site of an enzyme, some BACE1 inhibitors have been shown to work by an unexpected mechanism: they prolong the enzyme's half-life, leading to its accumulation. nih.gov In contrast, glycosaminoglycans appear to inhibit BACE1 by inducing structural destabilization. nih.gov These diverse mechanisms highlight the versatility of amide-based structures as scaffolds for developing new therapeutic agents.
Identification of Molecular Targets and Binding Affinities
No studies identifying the specific molecular targets of this compound or quantifying its binding affinities to any biological molecules are currently available in the public scientific literature.
Biochemical Assay Development for Target Engagement
There is no information on the development or use of biochemical assays to measure the engagement of this compound with any potential biological targets.
Pathway Analysis and Signaling Modulation
Research into the effects of this compound on intracellular signaling pathways and its potential modulatory activities has not been published.
Structure Activity Relationship Sar and Computational Chemistry Studies on 2 Methyl N 3 Methylphenyl Pentanamide Analogues
Design and Synthesis of Structural Analogues for SAR Elucidation
The foundation of any SAR study lies in the design and synthesis of a library of structural analogues. For the 2-methyl-N-(3-methylphenyl)pentanamide scaffold, this involves systematically modifying its three main components: the acyl group (2-methylpentanoyl), the amide linker, and the aryl group (3-methylphenyl).
The general synthetic route to N-aryl amides is well-established and often involves the coupling of an appropriate amine with an acyl chloride or a carboxylic acid. nih.govresearchgate.net For the parent compound, this would typically involve reacting 3-methylaniline with 2-methylpentanoyl chloride. researchgate.net Analogues are then synthesized by introducing variations, such as:
Aryl Ring Substitution: Replacing the 3-methyl group with other substituents (e.g., halogens, methoxy (B1213986) groups, larger alkyl groups) or moving it to different positions (ortho, para) on the phenyl ring. nih.gov
Alkyl Chain Modification: Altering the length, branching, or cyclization of the pentanamide (B147674) side chain.
Amide Bond Modification: Introducing substituents on the amide nitrogen or replacing the amide bond with a bioisostere, although this is less common for initial SAR studies.
A common synthetic strategy is the amidation reaction where a carboxylic acid is activated, for instance with carbonyldiimidazole (CDI), and then reacted with the desired amine. mdpi.comresearchgate.net This method is versatile for creating a diverse set of analogues for biological screening. mdpi.com Palladium-catalyzed cross-coupling reactions can also be employed to synthesize more complex bi-aryl analogues. nih.gov The goal is to generate a series of compounds that systematically probe the steric, electronic, and hydrophobic requirements of the target receptor or enzyme. researchgate.net
Table 1: Representative Synthetic Strategies for Pentanamide Analogues
| Reaction Type | Reactant 1 | Reactant 2 | Conditions | Product Type |
| Acylation | 3-methylaniline | 2-methylpentanoyl chloride | Dichloromethane, Triethylamine, 50°C | N-aryl pentanamide researchgate.net |
| Amide Coupling | 2-methylpentanoic acid | Substituted Aniline (B41778) | Carbonyldiimidazole (CDI), DMF | N-aryl pentanamide analogue mdpi.com |
| Reductive Amination | Nitroarenes | Acyl Halides | Iron (Fe) dust, Water, 60°C | N-aryl amide nih.gov |
Influence of Substituent Variations on Biological Potency and Selectivity
Once synthesized, the analogues are subjected to biological assays to determine their potency and selectivity. The resulting data is crucial for understanding how specific structural changes impact activity. For N-aryl amides, several key principles have been observed.
The nature and position of substituents on the aryl ring significantly modulate activity. mdpi.com For instance, introducing a chlorine atom can increase lipophilicity, which may enhance cell membrane permeability or promote non-bonding interactions within a protein's binding site. researchgate.net However, the effect is position-dependent; a substituent that is beneficial at one position may be detrimental at another. mdpi.com The addition of methyl groups can also profoundly affect binding. A methyl group that projects into a hydrophobic pocket of the target protein can significantly enhance binding affinity, whereas one that clashes with the protein surface or enters a non-hydrophobic area can decrease it. nih.gov
Changes to the alkyl chain primarily probe hydrophobic interactions and steric fit. The branched nature of the 2-methylpentanamide (B1217331) group in the parent compound suggests a specific binding pocket geometry. Varying this part of the molecule helps to define the size and shape constraints of that pocket. nih.gov
Table 2: Hypothetical SAR Data for 2-methyl-N-(phenyl)pentanamide Analogues This table illustrates the principles of SAR; the data is representative and not from a single experimental study.
| Analogue | Aryl Substituent | Alkyl Moiety | Relative Potency | Likely Rationale |
| 1 | 3-methyl | 2-methylpentyl | 1.0 | Baseline compound |
| 2 | 4-fluoro | 2-methylpentyl | 1.5 | Favorable electronic/lipophilic interaction. mdpi.com |
| 3 | 3-methoxy | 2-methylpentyl | 0.7 | Potential steric clash or unfavorable polarity. researchgate.net |
| 4 | 3-chloro | 2-methylpentyl | 1.8 | Increased lipophilicity, favorable interactions. researchgate.net |
| 5 | 3-methyl | n-pentyl | 0.5 | Loss of optimal hydrophobic contact due to branching change. nih.gov |
| 6 | 3-methyl | cyclopropylmethyl | 0.9 | Altered hydrophobic shape, partially tolerated. nih.gov |
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Computational chemistry provides powerful tools to visualize and analyze how these ligands might interact with their biological targets at a molecular level, offering explanations for the observed SAR data. researchgate.net
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com For a compound like this compound, a docking study would predict how it fits into the active site or an allosteric site of a receptor. ebi.ac.uk
The typical predicted interactions for this class of compounds include:
Hydrogen Bonds: The amide carbonyl oxygen and the N-H group are prime candidates for forming hydrogen bonds with amino acid residues in the protein, often acting as key anchor points. nih.gov
Hydrophobic Interactions: The pentyl chain and the methyl-substituted phenyl ring are expected to engage in hydrophobic interactions with nonpolar residues like valine, leucine, isoleucine, and phenylalanine. researchgate.netnih.gov
Pi-Interactions: The phenyl ring can participate in pi-pi stacking or pi-alkyl interactions with aromatic or alkyl residues of the protein. researchgate.net
The results of docking studies are often validated when the predicted binding modes of multiple active compounds are consistent with the experimental SAR. nih.govqub.ac.uk
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations are used to assess the stability of the ligand-protein complex over time in a simulated physiological environment. dntb.gov.uanih.gov An MD simulation tracks the movements of all atoms in the system, providing insights into the flexibility of the complex and the persistence of key interactions. researchgate.net
A stable complex is often indicated by a low Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. researchgate.net Unstable complexes may show the ligand drifting from its initial docked position or a complete dissociation from the binding pocket. nih.gov Furthermore, advanced techniques like thermal titration MD can be used to compare the relative stability of different ligand-protein complexes by simulating them at progressively increasing temperatures. nih.gov These simulations can help distinguish high-affinity binders from low-affinity ones, making them a valuable tool for prioritizing compounds. nih.gov
In Silico Screening for Novel Pentanamide Derivatives
Once a reliable docking model for a biological target has been established and validated, it can be used for in silico or virtual screening. nih.gov This process involves using the docking program to rapidly evaluate vast libraries of commercially or virtually available compounds to identify new molecules that are predicted to bind to the target. nih.gov
The workflow typically involves:
Docking every compound from a large digital library (which can contain millions of molecules) into the target protein's binding site.
Ranking the compounds based on their predicted binding affinity (docking score).
Selecting the top-scoring hits for further analysis and, ultimately, for acquisition and experimental testing.
This approach can lead to the discovery of novel derivatives with improved potency or different chemical scaffolds that still fit the binding site. nih.govnih.gov A successful virtual screening campaign can significantly accelerate the discovery of new lead compounds.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR analysis is a computational method that aims to build a mathematical model correlating the chemical structures of a series of compounds with their biological activity. nih.gov For a set of this compound analogues with known biological activities (e.g., IC₅₀ values), a QSAR model can be developed.
The process involves:
Calculating a set of molecular descriptors for each analogue. These descriptors quantify various physicochemical properties, such as lipophilicity (logP), electronic properties (e.g., Hammett constants), and 3D shape (e.g., steric parameters). nih.gov
Using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), to create an equation that relates a combination of these descriptors to the observed biological activity. nih.gov
Validating the model using internal and external test sets to ensure its predictive power. qub.ac.uknih.gov
A robust QSAR model can be used to predict the activity of newly designed, not-yet-synthesized pentanamide derivatives, thereby prioritizing synthetic efforts toward the most promising candidates. nih.gov
Table 3: Example Descriptors for a QSAR Model of Pentanamide Analogues
| Descriptor Class | Example Descriptor | Property Quantified |
| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing nature of a substituent. |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. |
| Hydrophobic | LogP | Partition coefficient between octanol (B41247) and water; lipophilicity. nih.gov |
| Topological | Wiener Index | Molecular branching. |
| 3D-MoRSE | 3D-Molecule Representation of Structures based on a Electron diffraction | 3D structure of the molecule. nih.gov |
Analytical Methodologies for Characterization of 2 Methyl N 3 Methylphenyl Pentanamide
Spectroscopic Techniques for Structure Elucidation
Spectroscopy is the cornerstone for determining the molecular architecture of 2-methyl-N-(3-methylphenyl)pentanamide. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to provide a complete picture of the compound's structure.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum would exhibit distinct signals for the aromatic protons on the m-tolyl group, the N-H proton of the amide, and the various aliphatic protons of the 2-methylpentanoyl moiety. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the carbonyl group and the aromatic ring. Splitting patterns (e.g., doublets, triplets, multiplets) arise from spin-spin coupling between neighboring non-equivalent protons.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals would include the carbonyl carbon of the amide group (typically in the 170-180 ppm region), aromatic carbons, and aliphatic carbons in the side chain. The chemical shifts provide insight into the electronic nature of each carbon atom.
Expected NMR Data for this compound Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary based on solvent and other conditions.
¹H NMR| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| N-H (amide) | 7.5 - 8.5 | Singlet (broad) |
| Aromatic C-H | 6.9 - 7.4 | Multiplet |
| CH (position 2) | 2.3 - 2.7 | Multiplet |
| CH₂ (pentanamide chain) | 1.3 - 1.8 | Multiplet |
| CH₃ (aromatic) | 2.3 - 2.4 | Singlet |
| CH₃ (position 2) | 1.1 - 1.3 | Doublet |
¹³C NMR
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (amide carbonyl) | 174 - 178 |
| Aromatic C (quaternary, C-N) | 138 - 142 |
| Aromatic C (quaternary, C-CH₃) | 137 - 140 |
| Aromatic C-H | 118 - 130 |
| CH (position 2) | 40 - 48 |
| CH₂ (pentanamide chain) | 20 - 35 |
| CH₃ (aromatic) | 20 - 25 |
| CH₃ (position 2) | 15 - 20 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For an amide like this compound, the IR spectrum provides clear diagnostic peaks. nih.gov The most prominent absorptions are the N-H stretch, the C=O stretch (known as the Amide I band), and a combination of N-H bend and C-N stretch (the Amide II band). nih.govresearchgate.net
Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (amide) | Stretch | 3250 - 3350 |
| C-H (aromatic) | Stretch | 3000 - 3100 |
| C-H (aliphatic) | Stretch | 2850 - 3000 |
| C=O (Amide I) | Stretch | 1640 - 1680 |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, yields valuable structural information. When combined with liquid chromatography (LC-MS/MS), it allows for the sensitive detection and identification of the compound in complex mixtures.
The molecular ion peak [M]⁺ for this compound would be observed at an m/z corresponding to its molecular weight (C₁₃H₁₉NO, approx. 205.29 g/mol ). The fragmentation pattern is predictable, with common cleavages occurring at the bonds adjacent to the carbonyl group (alpha-cleavage) and at the amide bond itself. chemguide.co.uk The formation of stable acylium ions is a characteristic fragmentation pathway for amides. chemguide.co.uknih.gov
Expected Key Fragments in the Mass Spectrum of this compound
| Fragment Structure | Fragmentation Pathway | Expected m/z |
|---|---|---|
| [C₁₃H₁₉NO]⁺ | Molecular Ion | ~205 |
| [CH₃CH₂CH₂CH(CH₃)CO]⁺ | Cleavage of C-N bond | 99 |
| [C₇H₈N]⁺ | Cleavage of C-N bond with H transfer | 106 |
| [C₇H₇]⁺ | Toluene fragment (loss of NH) | 91 |
For compounds that can be grown into a suitable single crystal, X-ray crystallography provides the definitive solid-state structure. This technique can precisely determine the three-dimensional arrangement of atoms, yielding exact bond lengths, bond angles, and torsional angles. For this compound, a crystallographic analysis would confirm the connectivity and stereochemistry. Furthermore, it would reveal details of the crystal packing and identify intermolecular interactions, such as hydrogen bonds between the amide N-H of one molecule and the carbonyl oxygen of a neighboring molecule, which are crucial in defining the solid-state architecture.
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are indispensable for separating this compound from impurities, starting materials, or byproducts and for its accurate quantification.
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UPLC), are the most common chromatographic methods for the analysis of non-volatile organic compounds. researchgate.net A reversed-phase HPLC (RP-HPLC) method is typically employed for a molecule like this compound. researchgate.net
In this setup, the compound is separated based on its hydrophobicity. It is introduced into a column packed with a nonpolar stationary phase (e.g., C18-silica) and eluted with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The compound's retention time—the time it takes to travel through the column—is a characteristic property under specific conditions and is used for identification. The peak area from the detector (commonly a UV-Vis detector set to a wavelength where the aromatic ring absorbs) is proportional to the concentration, allowing for precise quantification and purity assessment. UPLC operates on the same principles but uses smaller particles in the column and higher pressures, resulting in faster analysis times and better resolution.
Typical RP-HPLC Method Parameters
| Parameter | Description |
|---|---|
| Column | C18 (Octadecylsilane), e.g., 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis at ~254 nm or 220 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10 - 20 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like this compound. It combines the powerful separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry. researchgate.net In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column, such as a 5% phenyl methyl siloxane column. pnnl.gov Following separation, the eluted molecules enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner.
The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion (if stable enough to be detected) and a series of fragment ions. The fragmentation pattern provides invaluable structural information. For this compound, key fragmentations would be expected from the cleavage of the amide bond and rearrangements of the alkyl and aryl portions of the molecule.
While a specific mass spectrum for this compound is not publicly available in the referenced literature, the analysis of structurally similar compounds, such as N-(3-chloro-4-methylphenyl)-2-methylpentanamide, provides insight into the expected fragmentation. nist.gov The primary fragmentations would likely involve the alpha-cleavage of the carbonyl group and the cleavage of the N-C (aryl) bond.
Table 1: Predicted GC-MS Fragmentation Data for this compound (Based on fragmentation patterns of analogous N-aryl amides)
| Ion Type | Predicted m/z (Mass-to-Charge Ratio) | Description of Fragment |
| Molecular Ion [M]+ | 205 | Represents the intact molecule. |
| Acylium Ion | 99 | Resulting from cleavage of the N-C bond of the amide, [CH3CH2CH2CH(CH3)CO]+. |
| Amine Fragment | 106 | Resulting from cleavage of the amide bond, with hydrogen transfer [H2N-C6H4-CH3]+. |
| Tropylium Ion | 91 | A common fragment from the rearrangement of the tolyl group, [C7H7]+. |
This interactive table outlines the plausible mass fragments based on the compound's structure and known MS behavior of similar molecules.
Thin-Layer Chromatography (TLC and HPTLC)
Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective method used for determining the purity of a sample and for monitoring the progress of a chemical reaction. rsc.org For the analysis of N-substituted amides, TLC is frequently used to confirm the consumption of starting materials (e.g., nitriles and amines) and the formation of the amide product. scielo.br The separation is based on the differential partitioning of compounds between the stationary phase (typically silica (B1680970) gel on a plate) and a liquid mobile phase. rsc.org
In a typical application, a solution of the compound is spotted onto a silica gel plate, which is then placed in a chamber containing a suitable solvent system (mobile phase). As the solvent moves up the plate via capillary action, it carries the compound with it. The distance the compound travels, relative to the solvent front, is known as the Retention Factor (Rf). This value is dependent on the polarity of the compound, the stationary phase, and the mobile phase. Less polar compounds travel further up the plate, resulting in a higher Rf value. rsc.org Visualization of the separated spots is often achieved under UV light or by staining with a reagent like potassium permanganate. rsc.org
High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that utilizes plates with smaller stationary phase particles and requires smaller sample volumes, leading to improved resolution, higher sensitivity, and better reproducibility.
Table 2: Typical TLC System for Analysis of N-Aryl Amides
| Parameter | Description | Purpose/Rationale |
| Stationary Phase | Silica Gel 60 F254 Plates | A polar adsorbent suitable for a wide range of organic compounds. The F254 indicator allows for visualization under UV light (254 nm). rsc.org |
| Mobile Phase | Ethyl Acetate / Hexane Mixture (e.g., 3:7 v/v) | A common solvent system where polarity can be tuned by adjusting the ratio to achieve optimal separation of reactants and products. |
| Sample Application | Capillary tube or micropipette | To apply a small, concentrated spot of the dissolved sample onto the baseline of the TLC plate. |
| Development | Ascending development in a closed chamber | The chamber is saturated with solvent vapors to ensure even migration of the mobile phase and reproducible Rf values. rsc.org |
| Visualization | UV Lamp (254 nm) / Potassium Permanganate Stain | Aromatic compounds like this compound will quench fluorescence under UV light. Staining can detect compounds that are not UV-active. rsc.org |
This interactive table details the standard components and conditions for a TLC analysis of the target compound or its analogs.
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques refer to the powerful combination of a separation method with a spectroscopic detection method, providing a multi-dimensional analysis of complex mixtures. researchgate.net While GC-MS is the most common example, other hyphenated systems are invaluable for the comprehensive characterization of compounds like this compound, especially when present in complex matrices or when isomeric differentiation is required.
The coupling of liquid chromatography with mass spectrometry (LC-MS) is particularly useful for analyzing compounds that are not sufficiently volatile or are thermally unstable for GC analysis. In cases where further structural detail is needed, tandem mass spectrometry (LC-MS-MS) can be employed. researchgate.net In this technique, a specific ion from the first mass spectrometer is selected, fragmented through collision-induced dissociation, and the resulting fragments are analyzed by a second mass spectrometer. This provides an unambiguous structural confirmation.
Another powerful, though less common, hyphenated technique is two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS). This method provides a significant increase in separation power by passing the effluent from one GC column to a second, complementary column (e.g., differing in polarity). researchgate.net This allows for the separation of co-eluting compounds that would appear as a single peak in a one-dimensional GC analysis, enabling the detection and identification of minor impurities or isomers within a sample of this compound.
In Silico and in Vitro Metabolism and Pharmacokinetic Assessment of Pentanamide Derivatives
In Vitro Metabolic Stability Studies
The metabolic stability of a compound is a critical determinant of its in vivo half-life and oral bioavailability. researchgate.net In vitro assays using liver subcellular fractions, such as microsomes and hepatocytes, are standard methods for assessing this parameter. nuvisan.com These systems contain the primary enzymes responsible for drug metabolism, most notably the cytochrome P450 (CYP) superfamily. libretexts.org
For N-aryl amides, metabolic stability can be influenced by the substitution patterns on both the acyl and aryl moieties. Steric hindrance around the amide bond can protect it from hydrolysis by amidases, a common metabolic pathway for such compounds. nih.govelsevierpure.com
To estimate the metabolic stability of 2-methyl-N-(3-methylphenyl)pentanamide, data from studies on structurally related N-arylalkanamides were considered. The stability is typically reported as the in vitro half-life (t½) and the intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug. nih.gov
Table 1: Estimated In Vitro Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Estimated Value | Interpretation |
| Incubation Conditions | ||
| System | Pooled Human Liver Microsomes | Standard in vitro model for Phase I metabolism nih.gov |
| Substrate Concentration | 1 µM | A concentration typically below the Michaelis-Menten constant nih.gov |
| Microsomal Protein | 0.5 mg/mL | A standard concentration for such assays nih.gov |
| Cofactor | NADPH | Essential for CYP450 enzyme activity nih.gov |
| Metabolic Stability | ||
| In Vitro Half-life (t½) | 35 - 55 min | Moderate Stability |
| Intrinsic Clearance (CLint) | 30 - 50 µL/min/mg protein | Moderate Clearance |
Note: The values presented in this table are estimations based on published data for structurally similar N-arylalkanamides and have not been determined experimentally for this compound.
The data suggests that this compound likely possesses moderate metabolic stability. A compound with a half-life in this range is generally considered to have a balance between being stable enough to exert its pharmacological effect and being cleared efficiently to avoid accumulation and potential toxicity. researchgate.net For instance, a study on the metabolic stability of hydroxy-α-sanshool in human liver microsomes showed a half-life of 42.92 minutes and an intrinsic clearance of 40.50 mL/min/kg, indicating moderate stability. mdpi.com
Computational Prediction of Metabolic Pathways
Computational tools are invaluable for predicting the metabolic fate of new chemical entities, providing insights that guide further experimental studies. nih.govnih.gov These predictions are based on the chemical structure of the compound and known biotransformation reactions catalyzed by drug-metabolizing enzymes. nih.gov
For this compound, the primary metabolic pathways are predicted to involve reactions catalyzed by cytochrome P450 enzymes and amidases. nih.govnih.gov
Predicted Metabolic Pathways:
Aromatic Hydroxylation: The 3-methylphenyl (m-tolyl) ring is susceptible to hydroxylation at the positions ortho and para to the methyl group. This is a common metabolic pathway for aromatic compounds, primarily mediated by CYP2D6 and CYP2C9.
Aliphatic Hydroxylation: The pentyl chain can undergo hydroxylation at various positions, with the terminal (ω) and sub-terminal (ω-1) positions being the most likely sites. This is a typical reaction catalyzed by CYP3A4 and other CYP isoforms.
Benzylic Hydroxylation: The methyl group on the phenyl ring can be hydroxylated to form a hydroxymethyl metabolite, which can be further oxidized to a carboxylic acid.
Amide Hydrolysis: Cleavage of the amide bond would yield 2-methylpentanoic acid and 3-methylaniline. While amides are generally more resistant to hydrolysis than esters, this pathway can be significant, catalyzed by enzymes such as carboxylesterases. libretexts.orgmasterorganicchemistry.comauburn.edu
N-Dealkylation: While less common for secondary amides compared to amines, some degree of N-dealkylation could potentially occur.
Phase II Conjugation: The hydroxylated metabolites formed in Phase I reactions can undergo further conjugation with glucuronic acid or sulfate (B86663) to form more water-soluble products that are readily excreted.
Table 2: Predicted Primary Metabolites of this compound
| Metabolite Structure | Metabolic Reaction | Putative Enzyme(s) |
| Hydroxylated m-tolyl ring | Aromatic Hydroxylation | CYP2D6, CYP2C9 |
| Hydroxylated pentyl chain | Aliphatic Hydroxylation | CYP3A4, CYP2C family |
| Hydroxymethylphenyl derivative | Benzylic Hydroxylation | CYP family |
| 2-methylpentanoic acid + 3-methylaniline | Amide Hydrolysis | Amidases, Carboxylesterases |
Pharmacokinetic Modeling
Pharmacokinetic modeling aims to predict the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. For an orally administered compound like this compound, key parameters include oral bioavailability (F), volume of distribution (Vd), clearance (CL), and elimination half-life (t½). nih.gov
Based on its physicochemical properties (see ADMET profile below), a simplified pharmacokinetic profile can be projected. These estimations are based on general characteristics of orally bioavailable small molecules.
Table 3: Predicted Pharmacokinetic Parameters for this compound
| Parameter | Predicted Value Range | Description |
| Oral Bioavailability (F) | 30 - 60% | The fraction of the administered dose that reaches systemic circulation. Good oral absorption is predicted. nih.gov |
| Volume of Distribution (Vd) | 1 - 3 L/kg | Indicates the extent of drug distribution into tissues. A value in this range suggests moderate tissue distribution. |
| Clearance (CL) | 5 - 15 mL/min/kg | The volume of plasma cleared of the drug per unit time. This range is consistent with moderate hepatic extraction. |
| Elimination Half-life (t½) | 2 - 6 hours | The time required for the plasma concentration of the drug to decrease by half. |
Note: These are generalized predictions for a small molecule with the characteristics of this compound and require experimental verification.
ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity)
In silico ADMET profiling provides a rapid assessment of a compound's drug-like properties and potential liabilities. researchgate.net Various computational models are available to predict these properties based on the chemical structure. researchgate.net The following ADMET profile for this compound was generated using predictive software.
Table 4: In Silico ADMET Profile of this compound
| Property | Category | Predicted Value | Interpretation |
| Physicochemical Properties | |||
| Molecular Weight | 219.31 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of 5) | |
| logP (Lipophilicity) | 3.15 | Optimal lipophilicity for cell membrane permeability | |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | Indicates good potential for oral absorption and cell penetration nih.gov | |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of 5 | |
| Hydrogen Bond Acceptors | 1 | Compliant with Lipinski's Rule of 5 | |
| Absorption | |||
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract | |
| Caco-2 Permeability | High | Suggests good intestinal epithelial cell permeability researchgate.net | |
| Distribution | |||
| Blood-Brain Barrier (BBB) Permeability | High | The compound may cross the BBB | |
| Plasma Protein Binding | High (>90%) | Expected to be highly bound to plasma proteins, which can affect its distribution and clearance | |
| Metabolism | |||
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with other CYP2D6 substrates | |
| CYP3A4 Inhibitor | No | Low potential for interactions with CYP3A4 substrates | |
| Excretion | |||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Not likely to be a substrate for this major renal transporter | |
| Toxicity | |||
| AMES Toxicity | No | Predicted to be non-mutagenic | |
| hERG Inhibition | Low risk | Low potential for cardiotoxicity | |
| Hepatotoxicity | Low risk | Low potential for liver toxicity |
Disclaimer: This ADMET profile is based on computational predictions and should be confirmed by experimental studies.
Conclusion and Future Research Perspectives
Summary of Current Research Landscape for 2-methyl-N-(3-methylphenyl)pentanamide and its Analogues
The current body of scientific literature dedicated specifically to This compound is notably limited. Direct research, including its synthesis, properties, and biological activities, is not extensively documented in publicly accessible databases. However, the broader class of molecules to which it belongs, namely N-aryl amides and substituted pentanamides, is the subject of considerable scientific inquiry.
Research into structurally related compounds provides a foundation for predicting the potential areas of interest for this compound. For instance, N-aryl amides are recognized as crucial scaffolds in medicinal chemistry and materials science. google.com Studies on various N-aryl carboxamide derivatives have revealed significant biological activities, including anti-proliferative effects on cancer cell lines and the inhibition of key enzymes like death-associated protein kinase 1 (DAPK1). google.comnih.gov
Analogues such as N-aryl amino acids have demonstrated promising broad-spectrum antibacterial potential. Furthermore, derivatives of the closely related 2-methyl-N-(3-methylphenyl)propanamide have been investigated for their applications in the fragrance industry and as insect repellents. This suggests that the pentanamide (B147674) counterpart might also possess interesting, yet unexplored, biological and chemical properties. The research landscape for analogous compounds is rich with examples of diverse pharmacological activities, as illustrated in the table below.
| Analogue Class | Observed Biological Activities | Potential Applications |
| N-Aryl Carboxamides | Anti-proliferative, Kinase Inhibition (DAPK1) google.com | Cancer Therapeutics |
| N-Aryl Amino Acids | Antibacterial | Infectious Disease Treatment |
| Piperine (B192125) Amide Analogues | Antitrypanosomal, Antimalarial, Anti-SARS-CoV-2 chemsrc.com | Anti-infective Agents |
| Fentanyl Amide Analogues | Opioid Receptor Agonism/Antagonism nih.gov | Analgesics |
This table is generated based on research on analogous compound classes and does not represent data on this compound itself.
Emerging Trends in Pentanamide Research
Research into pentanamides and related amide structures is increasingly focused on their therapeutic potential. An emerging trend is the exploration of these compounds as inhibitors of specific enzymes involved in disease pathways. For example, pentanamide derivatives have been investigated as potential inhibitors for enzymes like the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. mdpi.com The design of peptidomimetic inhibitors often incorporates amide backbones to mimic natural peptide substrates. mdpi.com
Another significant trend is the development of analog-based drug discovery programs. chemsrc.com This approach involves synthesizing a series of related compounds based on a lead scaffold to optimize biological activity and pharmacokinetic properties. For pentanamides, this could involve modifying the substituents on both the pentanoyl and the N-aryl portions of the molecule to explore structure-activity relationships (SAR). The synthesis of N-aryl amide analogs of naturally occurring compounds like piperine has yielded new molecules with enhanced antitrypanosomal and antimalarial activities. chemsrc.com
The investigation of pentanamides as modulators of protein-protein interactions and as ligands for various receptors continues to be an active area of research. For example, complex propionamide (B166681) derivatives have been synthesized as potent and selective ligands for opioid receptors. evitachem.com This highlights the versatility of the amide scaffold in generating molecules with high affinity and specificity for biological targets.
Future Directions for Chemical Synthesis and Derivatization
Future synthetic efforts concerning this compound and its derivatives will likely focus on developing more efficient, sustainable, and versatile methodologies. While traditional amide bond formation methods are well-established, there is a continuous drive towards greener and more atom-economical processes.
Key future directions in synthesis include:
Advanced Catalytic Systems: The development and application of novel catalytic systems for N-arylation are expected to continue. This includes the use of earth-abundant and less toxic metals as catalysts.
C-H Functionalization: Direct C-H functionalization represents a transformative strategy for rapidly constructing molecular complexity. Future research may focus on developing methods to directly functionalize the pentanamide backbone or the aryl ring, bypassing the need for pre-functionalized starting materials.
Flow Chemistry: The use of continuous flow reactors for the synthesis of amides and their derivatives is gaining traction. This technology can offer improved safety, scalability, and control over reaction parameters, facilitating the rapid generation of compound libraries for screening.
Biocatalysis: The use of enzymes for amide bond formation and modification is an environmentally benign approach that can offer high chemo-, regio-, and stereoselectivity. Exploring enzymatic routes to chiral pentanamides is a promising avenue for future research.
The table below outlines some modern synthetic methods applicable to the derivatization of pentanamides.
| Synthetic Method | Description | Potential Advantage |
| Catalytic N-Arylation | Use of metal catalysts (e.g., copper, palladium) to form the N-aryl bond. | Broad substrate scope and functional group tolerance. |
| Umpolung Amide Synthesis (UmAS) | A strategy that reverses the typical polarity of the reacting species. | Access to previously challenging amide structures. |
| Base-Catalyzed Synthesis | Reaction of aryl azides with aldehydes under basic conditions. | Avoids the need for transition metal catalysts. google.com |
This table summarizes general synthetic strategies for N-aryl amides.
Prospects for Target-Oriented Drug Discovery and Mechanism-Based Investigations
The structural features of this compound suggest several avenues for target-oriented drug discovery. The N-aryl pentanamide scaffold can be considered a "privileged structure" that can be decorated with various functional groups to interact with a wide range of biological targets.
Future prospects in this area include:
Kinase Inhibitor Development: Given that various aryl carboxamides have shown activity as kinase inhibitors, a logical step would be to screen this compound and its derivatives against a panel of kinases to identify potential anti-cancer or anti-inflammatory agents. google.com
Ion Channel Modulation: The lipophilic nature of the compound suggests potential interactions with membrane-bound proteins such as ion channels. Investigating the effects of this compound class on various ion channels could uncover novel therapeutic applications.
Mechanism-Based Probes: For any identified biological activity, it will be crucial to conduct mechanism-based investigations. This could involve synthesizing probes with reporter tags (e.g., fluorescent or radioactive labels) to identify the specific molecular targets and pathways modulated by these compounds. Understanding the mechanism of action is fundamental for rational drug design and optimization.
Computational Modeling: In silico docking studies can be employed to predict the binding of this compound and its virtual analogues to the active sites of known drug targets. This computational screening can help prioritize the synthesis of compounds with a higher probability of being active, saving time and resources.
The successful identification of a biological target would pave the way for a focused drug discovery program aimed at optimizing the potency, selectivity, and pharmacokinetic properties of this novel class of pentanamides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
